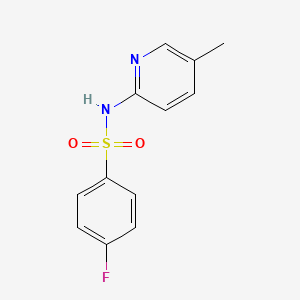
1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.
Modulating Receptors: Binding to and modulating the activity of receptors on cell surfaces.
Interfering with DNA/RNA: Interacting with genetic material to inhibit replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- 1-ethyl-3-(4-(2-bromophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- 1-ethyl-3-(4-(2-methylphenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
Uniqueness
The uniqueness of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
1-ethyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-3-25-14-17(20(28)16-9-8-15(2)24-21(16)25)22(29)27-12-10-26(11-13-27)19-7-5-4-6-18(19)23/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKVNIXIRKRNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)


![N-(3-CHLORO-4-FLUOROPHENYL)-2-[(4-OXO-1H-PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)

![1-(2-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B5717678.png)
![N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B5717691.png)

